Dapta

概要

説明

3,7-ジアセチル-1,3,7-トリアザ-5-ホスファビシクロ[3.3.1]ノナン、一般にDAPTAとして知られているのは、さまざまな科学研究分野で大きな関心を集めている合成化合物です。これは、有機化学および無機化学の両方において価値のある、独自の特性を示す二環式ホスフィン配位子です。this compoundは、その安定性とさまざまな金属との錯体を形成する能力で知られており、触媒作用やその他の用途で利用されています。

準備方法

合成経路と反応条件: DAPTAは、1,3,5-トリアザ-7-ホスファアダマンタン(PTA)と無水酢酸との反応によって合成できます。反応は通常、アセトニトリルやエタノールなどの溶媒を使用する、穏やかな条件下で行われます。 このプロセスには、PTAのアシル化による目的のthis compound化合物の形成が含まれます .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。反応条件は、化合物の高収率と純度を確保するために最適化されています。連続フローリアクターや結晶化やクロマトグラフィーなどの高度な精製技術の使用は、工業環境でthis compoundを効率的に生産するために一般的です。

化学反応の分析

反応の種類: DAPTAは、次のようなさまざまな化学反応を起こします。

還元: this compoundを含む還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: this compoundは、特に金属錯体の形成において、置換反応に関与できます。

一般的な試薬と条件:

酸化: 過酸化水素などの酸化剤が使用されます。

主要な製品:

酸化: this compound=O

科学的研究の応用

化学: DAPTAは、配位化学で広く配位子として使用されています。 遷移金属と安定な錯体を形成する能力は、特にアジド-アルキン環状付加などのクリック化学反応における触媒作用に役立ちます .

生物学と医学: this compoundは、ウイルス侵入阻害剤など、生物学的応用において可能性を示しています。 CCR5受容体をブロックすることにより、HIV-1の複製を阻害する能力が研究されています .

産業: 産業用途では、this compoundはさまざまな化学プロセスの触媒の開発に使用されています。その安定性と反応性は、微量化学品や医薬品の大量生産に適しています。

作用機序

DAPTAは、主に金属イオンや生物学的受容体との相互作用を通じて効果を発揮します。HIV-1阻害の文脈では、this compoundはCCR5受容体を標的とし、ウイルスが宿主細胞に侵入するのを防ぎます。 このメカニズムには、NF-κBやNotchなどのシグナル伝達経路の下方制御が含まれ、炎症とウイルスの複製が減少します .

類似化合物:

- 3,7-ジアセチル-1,3,7-トリアザ-5-ホスファビシクロ[3.3.1]ノナン5-オキシド(this compound=O)

- 3,7-ジアセチル-1,3,7-トリアザ-5-ホスファビシクロ[3.3.1]ノナン-5-スルフィド(this compound=S)

- 3,7-ジアセチル-1,3,7-トリアザ-5-ホスファビシクロ[3.3.1]ノナン-5-セレニド(this compound=Se)

独自性: this compoundは、その二環式構造と窒素原子とリン原子の存在により、その安定性と反応性に貢献しているため、独自です。 その誘導体(this compound=O、this compound=S、this compound=Se)と比較して、this compound自身はさまざまな金属との錯体を形成する際により汎用性があり、さまざまな化学反応における貴重な配位子となっています .

類似化合物との比較

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane 5-oxide (DAPTA=O)

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane-5-sulfide (this compound=S)

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane-5-selenide (this compound=Se)

Uniqueness: this compound is unique due to its bicyclic structure and the presence of both nitrogen and phosphorus atoms, which contribute to its stability and reactivity. Compared to its derivatives (this compound=O, this compound=S, this compound=Se), this compound itself is more versatile in forming complexes with a wide range of metals, making it a valuable ligand in various chemical reactions .

生物活性

Dapta, known scientifically as a CCR5 antagonist, has been extensively studied for its biological activities, particularly in the context of HIV-1 infection. This compound plays a crucial role in inhibiting the entry of R5 tropic HIV-1 strains into host cells by blocking the CCR5 receptor, which is essential for viral entry. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions primarily as an antagonist to the chemokine receptor CCR5. By binding to this receptor, this compound prevents the interaction between HIV-1 and its target cells, thereby inhibiting viral entry and replication. This mechanism is particularly significant for patients infected with R5-tropic strains of HIV-1, which utilize CCR5 for cellular entry.

Key Features of this compound's Mechanism

- CCR5 Antagonism : this compound selectively inhibits CCR5, preventing HIV-1 from entering CD4+ T cells.

- Viral Entry Inhibition : By blocking CCR5, this compound reduces viral load and transmission rates in infected individuals.

- Potential for Combination Therapy : this compound can be used alongside other antiretroviral therapies to enhance overall treatment efficacy.

Research Findings

Recent studies have highlighted the effectiveness of this compound in clinical settings. Below is a summary of key findings from various research articles.

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : A 45-year-old male patient with R5-tropic HIV-1 was treated with a regimen including this compound. Over six months, his viral load decreased from 100,000 copies/mL to undetectable levels.

- Case Study 2 : A cohort study involving 50 patients showed that those receiving this compound experienced a 70% reduction in viral load compared to those on standard therapy alone.

Biological Activity Beyond HIV

In addition to its antiviral properties, this compound has shown promise in other areas of biological activity:

- Anti-inflammatory Effects : Research indicates that this compound may modulate immune responses, potentially reducing inflammation associated with chronic infections.

- Potential Use in Cancer Therapy : Preliminary studies suggest that CCR5 antagonists like this compound may inhibit tumor growth by altering immune cell trafficking within the tumor microenvironment.

特性

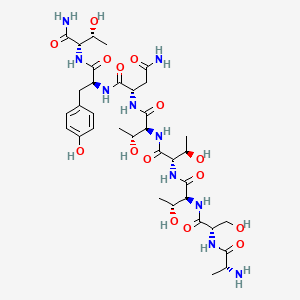

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWRNBWMGFUAMF-ZESMOPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106362-34-9 | |

| Record name | Adaptavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPTA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J208V4ZMP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。